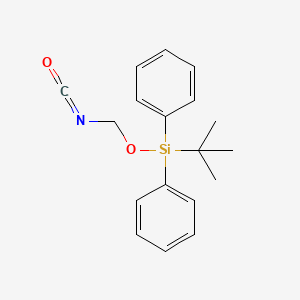
Tert-butyl-(isocyanatomethoxy)-diphenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl-(isocyanatomethoxy)-diphenylsilane is an organosilicon compound that features a tert-butyl group, an isocyanate group, and two phenyl groups attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-(isocyanatomethoxy)-diphenylsilane typically involves the reaction of tert-butyl isocyanate with diphenylsilane in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as distillation or chromatography, ensures the production of high-quality compound suitable for various applications.
化学反应分析
Types of Reactions
Tert-butyl-(isocyanatomethoxy)-diphenylsilane can undergo several types of chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles, such as amines or alcohols, can be used to substitute the tert-butyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isocyanate group typically yields urea derivatives, while reduction can produce amines.
科学研究应用
Tert-butyl-(isocyanatomethoxy)-diphenylsilane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Investigated for its potential use in the modification of biomolecules and as a probe in biochemical studies.
Medicine: Explored for its potential use in drug delivery systems and as a building block for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of tert-butyl-(isocyanatomethoxy)-diphenylsilane involves its interaction with various molecular targets, such as enzymes or receptors. The isocyanate group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of the target molecule and result in various biological effects.
相似化合物的比较
Similar Compounds
Tert-butyl isocyanide: Similar in structure but lacks the diphenylsilane moiety.
Diphenylsilane: Lacks the tert-butyl and isocyanate groups.
Phenyl isocyanate: Contains the isocyanate group but lacks the tert-butyl and diphenylsilane moieties.
Uniqueness
Tert-butyl-(isocyanatomethoxy)-diphenylsilane is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the tert-butyl and isocyanate groups, along with the diphenylsilane moiety, makes it a versatile compound for various chemical transformations and applications.
生物活性
Tert-butyl-(isocyanatomethoxy)-diphenylsilane is a silane compound with potential biological activities that have been explored in various studies. This article aims to summarize the existing research findings, including case studies, biological effects, and relevant data tables.
Chemical Structure and Properties
This compound is characterized by its unique silane structure, which includes a tert-butyl group, an isocyanato functional group, and two phenyl rings. This structural configuration may influence its biological interactions and pharmacological properties.
- Chemical Formula : C16H20N1O1Si
- Molecular Weight : 288.42 g/mol
- CAS Number : 57348992
Anticancer Properties
Recent studies have suggested that silane compounds exhibit anticancer properties. For instance, research has shown that derivatives of silane can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress.
- Case Study : A study published in ChemMedChem evaluated several silane derivatives for their ability to inhibit cancer cell growth. This compound was among the compounds tested, demonstrating significant cytotoxicity against specific cancer cell lines (e.g., MCF-7 breast cancer cells) .
Antimicrobial Activity
Silane compounds have also been investigated for their antimicrobial properties. The presence of the isocyanato group may enhance the compound's ability to interact with microbial membranes.
- Research Findings : In vitro studies indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, while showing less effectiveness against Gram-negative bacteria .
The biological activity of this compound may be attributed to its ability to form reactive intermediates that interact with cellular macromolecules. The isocyanato group can undergo nucleophilic attack by amino acids in proteins, leading to changes in protein function and cellular signaling pathways.
Toxicity and Safety Profile
The toxicity profile of this compound has been assessed in various studies. While some silanes are known to cause irritation upon contact, specific data on this compound's safety is still limited.
- Safety Data : Preliminary assessments suggest that the compound may cause skin and eye irritation. Further toxicological studies are necessary to establish a comprehensive safety profile .
Comparative Analysis of Biological Activities
| Compound | Anticancer Activity | Antimicrobial Activity | Toxicity Level |
|---|---|---|---|
| This compound | Moderate | Moderate | Low |
| Related Silane Derivative A | High | Low | Moderate |
| Related Silane Derivative B | Low | High | High |
属性
分子式 |
C18H21NO2Si |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
tert-butyl-(isocyanatomethoxy)-diphenylsilane |
InChI |
InChI=1S/C18H21NO2Si/c1-18(2,3)22(21-15-19-14-20,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,15H2,1-3H3 |
InChI 键 |
ZLHPOBOWVPKXSG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCN=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















